Cas no 917389-29-8 (4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester)

4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester structure
917389-29-8 structure
4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
917389-29-8
C30H30F4N4O4
586.577221393585
5065805

4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Properties

Names and Identifiers

    • Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate
    • 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
    • 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-
    • 4-Quinazol
    • DDWYVVLPVLTZIN-UHFFFAOYSA-N
    • 1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3
    • FC1=CC=CC2=C1N=C(N(C1C=C(C(F)(F)F)C=CC=1OC)C2CC(=O)OC)N1CCN(C2C=CC=C(C=2)OC)CC1

Computed Properties

  • 0
  • 10
  • 8
  • 42
  • 947
  • 4.9
  • 66.8

4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Toluene ,  Water ;  rt → 45 °C; 1 h, 45 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-1′-[[3-(trifl… Solvents: Dimethylformamide ;  45 °C → 0 °C; 5 h, 0 °C
1.3 Reagents: Glycolic acid ;  0 °C → 50 °C; 2 h, 50 °C
1.4 Reagents: Ethyl acetate Solvents: Toluene ;  rt → 45 °C; 2 h, 45 °C
Reference
Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction
Humphrey, Guy R.; et al, Organic Process Research & Development, 2016, 20(6), 1097-1103

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene
Reference
Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction
Humphrey, Guy R.; et al, Organic Process Research & Development, 2016, 20(6), 1097-1103

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  rt → 45 °C; 2 h, 45 °C
1.2 Reagents: Ethyl acetate ;  45 °C → rt; 3 h, rt
Reference
Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction
Humphrey, Guy R.; et al, Organic Process Research & Development, 2016, 20(6), 1097-1103

4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Raw materials

4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Preparation Products

4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester Related Literature

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